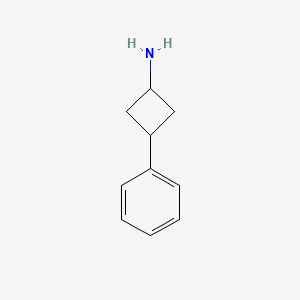

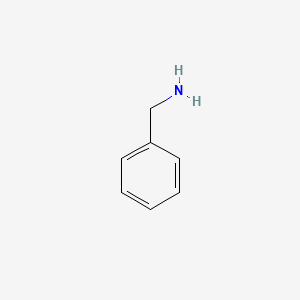

3-Phenylcyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Phenylcyclobutanamine Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacology

This technical guide provides an in-depth analysis of phenylcyclobutanamine derivatives, focusing on their chemical synthesis, pharmacological evolution from antidepressant candidates to anti-obesity agents, and contemporary forensic relevance.

Executive Summary

Phenylcyclobutanamines (PCBAs) represent a distinct class of conformationally restricted phenethylamines. Unlike their flexible acyclic counterparts (e.g., amphetamine) or their rigid cyclopropyl analogs (e.g., tranylcypromine), PCBAs exhibit a unique pharmacological profile characterized by potent monoamine reuptake inhibition with reduced monoamine releasing properties. This guide details the structural rationale, the pivotal discovery of Sibutramine (BTS 54 524), and the specific synthetic protocols required to construct the strained cyclobutane core.

Part 1: The Chemical Rationale & Structural Biology

Conformational Restriction

The central hypothesis driving the development of PCBAs was the concept of conformational restriction .

-

Flexible: Phenethylamine (and amphetamine) can adopt multiple rotamers, allowing binding to various targets (VMAT2, TAAR1, transporters).

-

Rigid (Cyclopropane): Tranylcypromine locks the side chain into a cyclopropane ring, resulting in potent Monoamine Oxidase (MAO) inhibition.

-

Semi-Rigid (Cyclobutane): Expanding the ring to a cyclobutane retains the "folded" conformation of the ethylamine side chain but alters the vector of the amine relative to the phenyl ring. This subtle steric change abolishes MAO inhibition and shifts activity toward the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.

The "Boots" Shift

Research at The Boots Company (UK) in the 1980s, led by the BTS series (e.g., BTS 54 524), demonstrated that 1-phenylcyclobutanamines were not direct psychostimulants like amphetamines. Instead, they acted as SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). This distinction is critical:

-

Amphetamines: Substrates for transporters; enter the neuron and force dopamine release.

-

PCBAs (Sibutramine): Blockers of transporters; prevent reuptake without forcing release.

Part 2: Synthesis Protocols

The construction of the quaternary carbon center on the cyclobutane ring is the rate-limiting step in PCBA synthesis. Below is the field-validated protocol for the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile , the critical precursor for Sibutramine.

Protocol A: Cycloalkylation via Sodium Hydride/DMSO

Objective: Formation of the strained cyclobutane ring via double alkylation of an active methylene.

Reagents:

-

4-Chlorophenylacetonitrile (10.0 g, 66 mmol)

-

1,3-Dibromopropane (27.0 g, 134 mmol)

-

Sodium Hydride (60% dispersion in oil, 4.4 g, ~110 mmol)

-

Dimethyl Sulfoxide (DMSO) (anhydrous, 70 mL total)

Methodology:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Base Suspension: Charge the flask with NaH (4.4 g) and wash twice with dry hexane to remove mineral oil if preferred (optional but recommended for purity). Resuspend in dry DMSO (20 mL).

-

Anion Formation: Dissolve 4-chlorophenylacetonitrile (10 g) in DMSO (20 mL). Add this solution dropwise to the NaH suspension at room temperature (25°C). Caution: Exothermic H2 evolution. Stir for 30 minutes until the solution becomes a dark anion.

-

Cyclization: Dissolve 1,3-dibromopropane (27 g) in DMSO (30 mL). Add this solution dropwise over 30–45 minutes.

-

Critical Control: Maintain internal temperature between 25–35°C using a water bath. Higher temperatures promote polymerization of the dihalide.

-

-

Completion: Stir for an additional 60 minutes. The reaction is typically complete when TLC shows consumption of the nitrile starting material.

-

Workup: Quench the reaction by pouring the mixture slowly into 500 mL of ice-water. Extract with dichloromethane (DCM) (3 x 75 mL).[1]

-

Purification: Wash combined organics with water (to remove DMSO) and brine. Dry over anhydrous

.[2] Concentrate in vacuo.[3] Distill the resulting oil (bp ~90°C at 0.1 mmHg) to yield the pure cyclobutanecarbonitrile.[1]

Protocol B: Derivatization to Sibutramine

The nitrile is converted to the final amine via Grignard addition and reductive amination.

-

Grignard Addition: React the nitrile with isobutylmagnesium bromide. This forms the metallo-imine intermediate.

-

Hydrolysis/Reduction: The intermediate is reduced (typically using

or hydrogenation) to the primary amine. -

Eschweiler-Clarke Methylation: The primary amine is methylated using formic acid and formaldehyde to yield the N,N-dimethyl tertiary amine (Sibutramine).

Part 3: Pharmacological Profile & Metabolism[4]

Mechanism of Action (SNRI)

Sibutramine itself is a prodrug. It undergoes extensive first-pass metabolism in the liver by CYP2B6 to form two active desmethyl metabolites. These metabolites are responsible for the therapeutic effect.

Metabolic Cascade:

-

Parent (Sibutramine): Weak potency.[4]

-

M1 (Mono-desmethyl): High potency SNRI.

-

M2 (Di-desmethyl): High potency SNRI.

Quantitative Pharmacology Table

The following table summarizes the binding dynamics and pharmacokinetics. Note the significantly higher potency of the metabolites compared to the parent.

| Compound | Role | SERT Inhibition ( | NET Inhibition ( | DAT Inhibition ( | Half-Life ( |

| Sibutramine | Prodrug | ~300 nM | ~5000 nM | >10,000 nM | 1.1 hrs |

| Metabolite M1 | Active | 28 nM | 17 nM | ~2000 nM | 14 hrs |

| Metabolite M2 | Active | 12 nM | 5 nM | ~2000 nM | 16 hrs |

| Amphetamine | Reference | (Releaser) | (Releaser) | (Releaser) | 10-12 hrs |

Data Source: Integrated from FDA Clinical Pharmacology Reviews (NDA 20-632) and preclinical binding assays.

Part 4: Visualization of Pathways

Synthesis & Metabolism Diagram

The following diagram illustrates the chemical synthesis of the core scaffold and its biological activation pathway.

Caption: Figure 1. Synthetic route from phenylacetonitrile precursors to Sibutramine, followed by bioactivation into potent M1/M2 metabolites.

Part 5: Contemporary Relevance & Forensic Analysis

The SCOUT Trial & Withdrawal

Sibutramine was withdrawn from global markets in 2010 following the Sibutramine Cardiovascular Outcome Trial (SCOUT) . The study revealed a 16% increase in the risk of non-fatal myocardial infarction and stroke in patients with pre-existing cardiovascular conditions. This was attributed to the peripheral noradrenergic effects (NET inhibition) causing tachycardia and hypertension.

Forensic Adulteration

Despite withdrawal, phenylcyclobutanamine derivatives persist as "Designer Adulterants" in weight-loss supplements.

-

Chlorosibutramine: An analog where the chlorine is moved or added, often evading standard MS libraries.

-

N-Desmethyl derivatives: M1 and M2 are frequently found directly added to supplements to bypass detection of the parent compound.

-

Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The cyclobutane ring generates characteristic fragmentation patterns (loss of the cyclobutyl ring) useful for structural elucidation.

References

-

Boots Company PLC. (1988). Sibutramine Hydrochloride (BTS 54 524): A New Antidepressant. British Journal of Clinical Pharmacology. Link

-

Jeffery, J. E., et al. (1987). Synthesis of Sibutramine, a novel cyclobutylalkylamine. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Food and Drug Administration (FDA). (2004). Clinical Pharmacology and Biopharmaceutics Review: Sibutramine (NDA 20-632).Link

-

James, W. P., et al. (2010). Effect of Sibutramine on Cardiovascular Outcomes in Overweight and Obese Subjects (SCOUT). New England Journal of Medicine. Link

-

PrepChem. (2023). Synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.[1]Link

Sources

Quantum Mechanical Insights into 3-Phenylcyclobutan-1-amine: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the integration of computational chemistry has become an indispensable pillar of modern drug discovery.[1] Among the diverse array of in silico tools, quantum mechanical (QM) calculations offer a uniquely powerful lens to scrutinize molecular interactions at the subatomic level, providing unparalleled insights into the intricate dance of electrons that governs biological activity.[2][3] This technical guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the application of quantum mechanical calculations to a fascinating small molecule: 3-Phenylcyclobutan-1-amine.

This document eschews a rigid, templated format in favor of a narrative that follows the scientific journey of inquiry. We will begin by introducing the molecule and its relevance, delve into the theoretical underpinnings of our computational approach, and then meticulously outline the practical application of these methods. Our goal is not merely to present a protocol but to foster a deeper understanding of the why behind each computational step, thereby empowering you to apply these principles to your own research endeavors.

The Enigmatic this compound: A Scaffold of Therapeutic Potential

The phenylcyclobutylamine moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of sibutramine, a monoamine reuptake inhibitor. The rigid, three-dimensional nature of the cyclobutane ring offers a distinct advantage in drug design, allowing for precise spatial positioning of pharmacophoric elements. Our focus, this compound, is a close analog and serves as an excellent model system to explore the nuances of drug-target interactions.

A critical aspect of this molecule, and indeed many pharmaceuticals, is the presence of stereoisomers. The tetrahedral carbon bearing the amine and phenyl groups is a chiral center, giving rise to (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereoisomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities.[4][5] Understanding and predicting these differences is a paramount challenge in drug development.[6]

Preliminary research on analogous compounds, such as 1-phenylcyclobutylamine, has revealed that they can act as irreversible inhibitors of monoamine oxidases (MAOs).[2] MAOs are a family of flavin-containing enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[9] The inhibition of these enzymes is a validated therapeutic strategy for the treatment of depression and neurodegenerative disorders.[] The mechanism of inactivation by phenylcyclopropylamines is believed to involve the formation of a covalent adduct with the flavin cofactor (FAD) within the enzyme's active site.[11][12] This covalent interaction makes the inhibition irreversible and provides a compelling case for the application of quantum mechanics to elucidate the reaction mechanism and stereoselectivity.

The Quantum Mechanical Toolkit: From First Principles to Biological Insights

To dissect the behavior of this compound at the electronic level, we turn to the robust framework of Density Functional Theory (DFT).[8][13] DFT provides a computationally tractable yet highly accurate method for calculating the electronic structure of molecules.[13] This allows us to predict a wide range of properties, including molecular geometries, conformational energies, reaction barriers, and electronic properties that govern reactivity.[]

The Cornerstone of our Approach: Selecting the Right Tools for the Job

The accuracy of any DFT calculation is contingent upon two key choices: the exchange-correlation functional and the basis set.[8][14]

-

Exchange-Correlation Functional: This is the heart of DFT, approximating the complex many-body electronic interactions. For studying reaction mechanisms, particularly those involving bond breaking and formation, hybrid functionals such as B3LYP are often a reliable choice, balancing accuracy and computational cost.[6][13] For systems where non-covalent interactions are critical, functionals incorporating dispersion corrections (e.g., B3LYP-D3) are recommended.

-

Basis Set: This is the set of mathematical functions used to construct the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but comes at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p), offer a good starting point for geometry optimizations, while larger basis sets like 6-311+G(d,p) are preferable for more accurate energy calculations.[6] For transition state calculations, the inclusion of diffuse functions is often beneficial.[15]

Simulating Reality: The Role of Solvation

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent in our calculations. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate the bulk electrostatic effects of the solvent without explicitly modeling individual solvent molecules.

A Practical Guide to the Quantum Mechanical Investigation of this compound

This section provides a detailed, step-by-step methodology for the quantum mechanical analysis of this compound. The workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the molecule's properties.

Workflow Overview

The following diagram, generated using the DOT language, illustrates the overall computational workflow.

Conclusion and Future Directions

This technical guide has outlined a comprehensive quantum mechanical workflow for the in-depth analysis of this compound. By systematically investigating its conformational preferences, electronic properties, and reactivity towards its putative biological target, monoamine oxidase, we can gain invaluable insights that can guide the design of more potent and selective drug candidates. The emphasis on understanding the stereochemical nuances of its interactions is particularly crucial for developing safer and more effective therapeutics.

The protocols described herein are not merely a theoretical exercise; they represent a practical and validated approach to leveraging the predictive power of quantum mechanics in real-world drug discovery projects. As computational resources continue to expand and theoretical methods become more sophisticated, the role of quantum mechanics in elucidating complex biological phenomena and accelerating the development of novel medicines will undoubtedly continue to grow.

References

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.[Link]

-

Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. PubMed.[Link]

-

Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. PubMed.[Link]

-

Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. PMC.[Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI.[Link]

-

1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. PubMed.[Link]

-

Structures and Mechanism of the Monoamine Oxidase Family. PMC.[Link]

-

Effects of Stereoisomers on Drug Activity. Aperito.[Link]

-

DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. Organic & Biomolecular Chemistry.[Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC.[Link]

-

Feed-Forward Neural Network for Predicting Enantioselectivity of the Asymmetric Negishi Reaction. PMC.[Link]

-

Understanding Enzyme Catalysis Mechanism Using QM/MM Simulation Methods. IntechOpen.[Link]

-

Predicting Enantioselectivity via Kinetic Simulations on Gigantic Reaction Path Networks. ChemRxiv.[Link]

-

Effects of Stereoisomers on Drug Activity. ResearchGate.[Link]

-

Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. PubMed.[Link]

-

(PDF) Molecular docking, DFT calculation and molecular dynamics simulation of Triazine-based covalent organic framework as a nanocarrier for delivering anti-cancer drug. ResearchGate.[Link]

-

Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. MDPI.[Link]

-

Wide transition-state ensemble as key component for enzyme catalysis. eLife.[Link]

-

A Machine Learning Model for Predicting Enantioselectivity in Hypervalent Iodine(III) Catalyzed Asymmetric Phenolic Dearomatizations. CCS Chemistry.[Link]

-

Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.[Link]

-

Modeling catalytic mechanisms in carbohydrate-active enzymes with QM/MM methods. YouTube.[Link]

-

Enzymatic Transition States, Transition-State Analogs, Dynamics, Thermodynamics, and Lifetimes. PMC.[Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. ResearchGate.[Link]

-

Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions. RSC Publishing.[Link]

-

Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Research Square.[Link]

-

Asymmetric Cycloaddition of 1,6-Diynes with Alkenes Enabled by Ligand-to-Metal Chirality Transfer in Cobalt/Photoredox Cooperative Catalysis. ACS Publications.[Link]

-

Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications.[Link]

-

Monoamine oxidase inhibitory properties of optical isomers and N-substituted derivatives of 4-methylthioamphetamine. PubMed.[Link]

-

Deep Learning for Enantioselectivity Predictions in Catalytic Asymmetric β-C-H Bond Activation Reactions. ResearchGate.[Link]

-

Enzymatic Transition States and Drug Design. PMC.[Link]

-

How should I go about picking a functional for DFT calculations? Chemistry Stack Exchange.[Link]

-

Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe.[Link]

-

Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. pubs.rsc.org.[Link]

-

DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites. MDPI.[Link]

-

Conformational Analysis - TINKER Tutorial. UC Santa Barbara.[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Transition States, Transition-State Analogs, Dynamics, Thermodynamics, and Lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The covalent docking software landscape: features and applications in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Wide transition-state ensemble as key component for enzyme catalysis | eLife [elifesciences.org]

Safety, handling, and toxicity data for 3-Phenylcyclobutan-1-amine

Title: Technical Whitepaper: Safety, Handling, and Toxicological Profile of 3-Phenylcyclobutan-1-amine

Executive Summary

This compound (CAS: 90874-41-2) is a high-value, strained-ring building block used primarily in the synthesis of pharmaceutical candidates, particularly for integrin antagonists and neurological targets. Its unique cyclobutane core offers a rigid scaffold that restricts conformational freedom, a desirable trait for improving potency and metabolic stability in drug design.

However, this structural rigidity introduces significant ring strain (~26 kcal/mol), which, combined with a primary amine functionality, necessitates rigorous safety protocols. This guide synthesizes empirical data with structural activity relationship (SAR) analysis to provide a definitive protocol for the safe handling, storage, and experimental use of this compound.

Chemical Identity & Physicochemical Properties

Accurate identification is the first step in safety. The compound is frequently supplied as a hydrochloride salt to improve stability.

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 3-Phenylcyclobutylamine; (3-Phenylcyclobutyl)amine |

| CAS Number (Free Base) | 90874-41-2 |

| CAS Number (HCl Salt) | 90874-40-1 |

| Molecular Formula | C₁₀H₁₃N (Free Base) / C₁₀H₁₄ClN (HCl Salt) |

| Molecular Weight | 147.22 g/mol (Free Base) / 183.68 g/mol (HCl Salt) |

| Physical State | Colorless to pale yellow oil (Free Base); White solid (Salt) |

| Solubility | Free Base: DCM, MeOH, DMSO. Salt: Water, DMSO, MeOH. |

| Acidity (pKa) | ~9.5–10.5 (Estimated for cyclobutyl ammonium) |

Hazard Identification (GHS Classification)

Note: While specific toxicological data for this catalog number is limited, the following classification is derived from the functional group properties of primary cycloalkylamines and confirmed by vendor safety data sheets (SDS).

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage. | H314 |

| Serious Eye Damage | 1 | Causes serious eye damage. | H318 |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Critical Safety Note: The cyclobutane ring is kinetically stable under standard conditions but thermodynamically unstable. Strong acid catalysis or extreme heat can trigger ring-opening or rearrangement, potentially releasing energy or altering the toxicity profile.

Toxicological Assessment & SAR Analysis

In the absence of long-term carcinogenicity studies for this specific isomer, we apply Structure-Activity Relationship (SAR) logic based on the "Read-Across" method from validated analogues (e.g., cyclobutylamine, amphetamine-like scaffolds).

Acute Toxicity Profile

-

Mechanism: As a primary amine, the free base is highly basic and lipophilic. It can penetrate the stratum corneum, causing immediate necrosis (alkaline burn).

-

Inhalation Risk: High. The free base vapor pressure is sufficient to cause severe respiratory tract irritation.

-

Systemic Effects: Phenyl-substituted amines often exhibit CNS activity. While this compound is a structural distomer of amphetamine, the cyclobutane ring alters binding affinity. However, researchers should treat it as a potential neuromodulator and avoid inhalation or accidental ingestion.

Metabolic Fate (Predicted)

Understanding the metabolic stability is crucial for both safety and drug design.

-

Phase I Metabolism: The primary route is likely oxidative deamination via Monoamine Oxidase (MAO) or CYP450 enzymes, yielding 3-phenylcyclobutanone (CAS 52784-31-3).

-

Ring Opening: Unlike cyclopropane, the cyclobutane ring is relatively resistant to enzymatic opening unless specific radical pathways are engaged.

DOT Diagram: Predicted Metabolic & Degradation Pathway

Safe Handling & Storage Protocols

The following protocols are designed to mitigate the corrosive nature of the amine and the formation of carbonate salts (reaction with atmospheric CO₂).

Storage Conditions

-

Atmosphere: Store under Argon or Nitrogen . Primary amines avidly absorb CO₂ from the air to form carbamates/carbonates, which appear as a white crust and alter stoichiometry.

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to potential corrosion.

Experimental Workflow (The "Closed Loop" System)

To ensure trustworthiness in data, handle the material using a self-validating workflow that prevents exposure and degradation.

DOT Diagram: Safe Handling Workflow

Specific Handling Steps

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

-

Weighing: If the compound is a liquid (Free Base), weigh by difference using a syringe inside a fume hood. Do not pour.

-

Neutralization: If a spill occurs, neutralize with dilute acetic acid or citric acid before absorbing with vermiculite. Do not use bleach (sodium hypochlorite) on amines, as this generates toxic chloramines.

Emergency Response Data

| Scenario | Immediate Action |

| Eye Contact | Rinse immediately with water for 15+ minutes. Do not wait for an eyewash station if a sink is closer; speed is critical to prevent corneal opacity. |

| Skin Contact | Wash with soap and water. If "slimy" feeling persists, the amine is still present. Continue washing. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |

| Spill | Evacuate area. Absorb with sand/vermiculite. Neutralize trace residues with 5% acetic acid. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142963, 3-Phenylcyclobutanone (Precursor data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-phenylcyclobutan-1-one (CAS 52784-31-3).[1] Retrieved from [Link]

-

Greim, H., et al. (1998). Toxicity of aliphatic amines: structure-activity relationship.[2] Chemosphere, 36(2), 271-295.[2] [Link]

-

ChemSrc (2025). cis-3-Phenylcyclobutanamine hydrochloride CAS 1807916-62-6 Data.[3] Retrieved from [Link]

Sources

- 1. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis-3-phenylcyclobutan-1-amine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

Methodological & Application

The Strategic Deployment of 3-Phenylcyclobutan-1-amine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond Flatland - Embracing Three-Dimensional Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. While aromatic and heteroaromatic rings have long been the bedrock of drug design, the limitations of "flat" molecules in exploring the vastness of chemical space are becoming increasingly apparent. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome challenges in drug development, such as improving metabolic stability, aqueous solubility, and target selectivity. Among these 3D motifs, the cyclobutane ring, and specifically the 3-phenylcyclobutan-1-amine scaffold, has garnered significant interest as a versatile building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

This comprehensive guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its role as a key structural element in the design of monoamine reuptake inhibitors, present detailed synthetic protocols for its preparation and derivatization, and discuss the critical structure-activity relationships (SAR) that govern its biological activity.

The this compound Scaffold: A Privileged Motif for CNS Drug Discovery

The this compound core offers a unique combination of structural features that make it an attractive scaffold for medicinal chemists. The cyclobutane ring introduces a degree of conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, while the phenyl group provides a key pharmacophoric element for aromatic interactions. The primary amine serves as a crucial handle for further chemical modification, allowing for the exploration of a wide range of derivatives.

One of the most promising applications of this scaffold is in the development of monoamine reuptake inhibitors. These agents modulate the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by blocking their respective transporters (SERT, NET, and DAT). Imbalances in these neurotransmitter systems are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

The this compound framework has been successfully incorporated into molecules that exhibit potent and balanced inhibition of all three monoamine transporters, leading to the development of so-called triple reuptake inhibitors (TRIs). TRIs are hypothesized to offer a broader spectrum of antidepressant activity and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. The structural relationship between this compound and the established monoamine reuptake inhibitor sibutramine underscores the potential of this scaffold in CNS drug discovery[2].

Synthetic Strategies and Protocols

The synthesis of this compound and its derivatives requires a multi-step approach. Below are representative protocols for the preparation of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the Precursor 3-Phenylcyclobutanone

Reaction: Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride, followed by a Wolff-Kishner or Clemmensen reduction, and subsequent oxidation. A more direct route involves the reaction of benzene with cyclobutanone in the presence of a strong acid catalyst.

Step-by-Step Procedure (Illustrative):

-

Preparation of Cyclobutanecarbonyl Chloride: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude cyclobutanecarbonyl chloride.

-

Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in anhydrous benzene, add the crude cyclobutanecarbonyl chloride dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction of the Ketone: The resulting phenyl cyclobutyl ketone can be reduced to phenylcyclobutane using a standard Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction.

-

Oxidation to 3-Phenylcyclobutanone: The phenylcyclobutane can then be oxidized at the 3-position. This is a challenging transformation and may require specialized reagents. A more practical approach would be to start from a different precursor, such as 3-phenylcyclobutanecarboxylic acid.

Protocol 2: Reductive Amination for the Synthesis of this compound

Reductive amination is a versatile and widely used method for the synthesis of amines from ketones or aldehydes.

Reaction: 3-Phenylcyclobutanone is reacted with an ammonia source in the presence of a reducing agent.

Step-by-Step Procedure:

-

To a solution of 3-phenylcyclobutanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Basify the solution with an aqueous solution of sodium hydroxide to a pH of >10.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Protocol 3: N-Alkylation and N-Acylation for Derivative Synthesis

The primary amine of this compound is a versatile functional group for the synthesis of a diverse library of derivatives.

N-Alkylation:

-

To a solution of this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq) in a polar aprotic solvent like acetonitrile or DMF, add the desired alkyl halide (1.1 eq).

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

N-Acylation:

-

To a solution of this compound (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine in an anhydrous solvent like DCM at 0 °C, add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-acylated product, which can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and cyclobutane rings, as well as on the amine functionality.

Monoamine Transporter Inhibition:

For compounds targeting the monoamine transporters, the following SAR trends have been observed in related scaffolds:

-

Stereochemistry: The relative stereochemistry of the substituents on the cyclobutane ring can have a profound impact on potency and selectivity. The cis and trans isomers of 3-phenylcyclobutanamine derivatives often exhibit distinct pharmacological profiles[3].

-

Phenyl Ring Substitution: The electronic nature and position of substituents on the phenyl ring are critical for modulating activity at SERT, NET, and DAT. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can influence the binding affinity and selectivity profile[4].

-

Amine Substitution: The nature of the substituent on the nitrogen atom is a key determinant of activity. Primary and secondary amines are often preferred for potent monoamine reuptake inhibition. Bulky substituents on the amine can decrease potency.

| Compound/Scaffold | Target(s) | Key Structural Features & SAR Insights | Reference |

| Sibutramine | NET, SERT, DAT | Phenylcyclobutylmethylamine core. N,N-dimethyl substitution. | [2] |

| Centanafadine | NET, DAT, SERT | Naphthyl and azabicyclo groups. Potent triple reuptake inhibitor. | [5] |

| Fluoxetine Analogs | DAT | N-methyl amine substitution modified to explore DAT inhibition. | [6] |

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

Caption: Synthetic pathway to this compound and its derivatives.

Caption: Key structural features influencing the biological activity of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored area of chemical space for the development of novel CNS-acting agents. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the design of new generations of monoamine reuptake inhibitors and other potential therapeutics. Future research in this area should focus on the stereoselective synthesis of derivatives to fully elucidate the impact of stereochemistry on biological activity. Furthermore, a more systematic exploration of substitutions on the phenyl ring and the amine will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting journey of discovery.

References

- Kharkar, P. S. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 40.

- Paudel, S., et al. (2021). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. ACS Chemical Neuroscience, 12(22), 4247-4263.

- Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323.

- Gopalan, B., et al. (2018). Design, synthesis, and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2877.

- Wang, S., et al. (2017). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles. Bioorganic & Medicinal Chemistry, 25(18), 4952-4963.

- Wang, Y., et al. (2022). Structural basis for pharmacotherapeutic action of triple reuptake inhibitors.

- Reddy, N. L., et al. (2016). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. U.S.

- Davies, H. M., et al. (2001). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 44(17), 2703-2713.

- Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 55.

- Szymańska, E., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(21), 13340.

- Singh, N., et al. (2022). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry, 10, 1009335.

- Panarese, J. D., & Newman, A. H. (2012). Discovery and Development of Monoamine Transporter Ligands. In Dopamine Transporters (pp. 217-251). Humana Press.

- Fernández-Pastor, J., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(22), 6965.

- Zhou, J., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5435-5438.

- Skolnick, P., et al. (2008). Triple reuptake inhibitors: the next generation of antidepressants.

- Cheng, P. T., et al. (2008). Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2038-2042.

- Kim, D. I., et al. (2005). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 28(1), 51-57.

- Pacher, P., & Kunos, G. (2013). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 12(1), 63-74.

- Wanner, M. J., et al. (2010). Synthesis and pharmacological evaluation of 3-aryl-3-azolylpropan-1-amines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3131-3134.

- Knauer, T. E., et al. (1975). Metabolism and biological activity of cis- and trans-phylloquinone in the rat. The Journal of Nutrition, 105(12), 1519-1524.

- Panula, P., et al. (2010). Histamine Pharmacology and New CNS Drug Targets. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 9(3), 343-353.

- Itoh, T., et al. (1993). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Chemical & Pharmaceutical Bulletin, 41(8), 1434-1438.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for pharmacotherapeutic action of triple reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-Phenylcyclobutan-1-amine as a Strategic Building Block for Complex Molecule Synthesis

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of drug discovery is progressively shifting from "flatland"—a domain dominated by planar, aromatic scaffolds—towards molecules with greater three-dimensional (3D) character. Saturated carbocycles, such as cyclobutanes, are at the forefront of this evolution, offering a sophisticated means to enhance physicochemical and pharmacological properties.[1][2][3] The cyclobutane ring, with its distinct puckered structure and unique bond characteristics, can improve metabolic stability, introduce conformational constraints, and serve as a non-classical bioisostere for larger or more flexible groups.[2][3]

Within this class of valuable scaffolds, 3-phenylcyclobutan-1-amine emerges as a particularly versatile and underutilized building block. Its structure combines the rigid, sp³-rich cyclobutane core with two key functional handles: a primary amine for diverse derivatization and a phenyl group that can be further functionalized or used to probe hydrophobic pockets in biological targets. This guide provides an in-depth exploration of this compound, detailing its properties, strategic applications, and field-proven protocols for its incorporation into complex molecular architectures.

Section 1: Core Attributes of the this compound Scaffold

The utility of this compound stems from its unique structural and stereochemical properties. The compound exists as two diastereomers, cis and trans, which present distinct vectors for the amine and phenyl substituents. This stereochemical diversity is a powerful tool in drug design, allowing for precise spatial positioning of key pharmacophoric elements.

Causality Behind the Choice: The selection between the cis and trans isomer is a critical first step in a discovery campaign. The trans isomer projects its functional groups in opposing directions, creating a more linear and extended conformation. Conversely, the cis isomer adopts a "bent" shape, bringing the termini closer together. This choice directly impacts how a derivative will fit into a binding site and should be guided by structural biology data or pharmacophore modeling.

Below is a summary of the key physicochemical properties, which are essential for computational modeling and property-based design.

| Property | trans-3-Phenylcyclobutan-1-amine | cis-3-Phenylcyclobutan-1-amine | Rationale & Significance |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N | Foundational for mass spectrometry and elemental analysis. |

| Molecular Weight | 147.22 g/mol | 147.22 g/mol | Low molecular weight makes it an ideal fragment for FBDD. |

| cLogP (Calc.) | ~1.9 | ~1.9 | Indicates moderate lipophilicity, a good starting point for drug design. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26.02 Ų | Low TPSA suggests good potential for cell permeability. |

| Stereoisomers | Exists as a racemate | Exists as a racemate | Chiral separation may be necessary for advanced studies. |

Section 2: Synthetic Accessibility

A key advantage of any building block is its accessibility. This compound can be synthesized through several established routes, typically involving the formation of the cyclobutane ring followed by the introduction of the amine functionality.[4] A common strategy involves the [2+2] cycloaddition of phenyl-substituted ketenes or alkenes, followed by functional group manipulation.

Expertise in Synthesis: While commercially available, understanding the synthesis provides insight into potential impurities and allows for the creation of custom-substituted analogs. For example, reductive amination of 3-phenylcyclobutanone is a direct and scalable method to access the target compound.[4]

Section 3: Core Synthetic Applications & Protocols

The primary amine of this compound is a versatile handle for a wide array of synthetic transformations. We will focus on two of the most fundamental and powerful reactions in medicinal chemistry: amide bond formation and N-alkylation.

Application 1: Amide and Sulfonamide Synthesis

The formation of amide and sulfonamide bonds is a cornerstone of drug synthesis. The primary amine of our building block reacts readily with a vast library of commercially available carboxylic acids, acyl chlorides, and sulfonyl chlorides.

Trustworthiness of Protocol: The following protocol is a self-validating system. It includes clear steps, stoichiometric guidance, and analytical checkpoints (TLC, LC-MS) to ensure the reaction is proceeding as expected. The choice of a coupling agent like HATU is deliberate; it is highly efficient, minimizes racemization (if chiral acids are used), and operates under mild conditions suitable for complex substrates.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

-

Objective: To synthesize an amide derivative from this compound and a generic carboxylic acid.

-

Materials & Reagents:

Reagent M.W. Molarity Eq. Amount This compound 147.22 - 1.0 (e.g., 100 mg, 0.68 mmol) Carboxylic Acid (R-COOH) Varies - 1.1 (0.75 mmol) HATU 380.23 - 1.2 (283 mg, 0.75 mmol) DIPEA 129.24 - 2.5 (0.29 mL, 1.70 mmol) | Anhydrous DMF | - | - | - | (3.4 mL, ~0.2 M) |

-

Step-by-Step Methodology:

-

To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq).

-

Add this compound (1.0 eq) and HATU (1.2 eq).

-

Dissolve the solids in anhydrous DMF to a final concentration of ~0.2 M.

-

Add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.

-

Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving the equilibrium towards product formation. An excess is used to ensure complete reaction.

-

Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. The reaction is typically complete when the starting amine is consumed.

-

Self-Validation Checkpoint: An aliquot quenched with water and extracted into ethyl acetate should show a new, less polar spot by TLC and the expected product mass by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with 5% aq. LiCl (2 x 10 mL), saturated aq. NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

-

Expert Insight: The LiCl wash is crucial for efficiently removing residual DMF, which can complicate purification.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide product.

-

-

Troubleshooting:

Issue Possible Cause Solution Incomplete Reaction Insufficient activation or base Add an additional 0.2 eq of HATU and 0.5 eq of DIPEA. Gentle warming (40°C) can also help. Low Yield after Workup Product is water-soluble Back-extract the aqueous layers with ethyl acetate. Avoid overly acidic or basic washes if the product is unstable. | Difficult Purification | Residual DMF | Ensure thorough LiCl washes are performed. |

Application 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing further diversity. This two-step, one-pot process involves the formation of an intermediate imine/enamine, which is then reduced in situ.

Causality in Reagent Selection: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like NaBH₄, STAB is milder, tolerant of slightly acidic conditions (which favor imine formation), and selectively reduces the iminium ion in the presence of the starting carbonyl compound. This selectivity is key to achieving high yields and clean reactions.

Protocol 2: General Procedure for Reductive Amination

-

Objective: To synthesize a secondary amine derivative from this compound and a generic aldehyde or ketone.

-

Materials & Reagents:

Reagent M.W. Molarity Eq. Amount This compound 147.22 - 1.0 (e.g., 100 mg, 0.68 mmol) Aldehyde/Ketone (R-CO-R') Varies - 1.2 (0.82 mmol) Sodium Triacetoxyborohydride 211.94 - 1.5 (216 mg, 1.02 mmol) Acetic Acid (optional) 60.05 - 0.1 (3.9 µL, 0.068 mmol) | Anhydrous DCE or THF | - | - | - | (3.4 mL, ~0.2 M) |

-

Step-by-Step Methodology:

-

Combine this compound (1.0 eq) and the carbonyl compound (1.2 eq) in a vial with a stir bar.

-

Dissolve the components in anhydrous 1,2-dichloroethane (DCE).

-

Expert Insight: A catalytic amount of acetic acid can be added to accelerate imine formation, but it is often unnecessary.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 5 minutes. Effervescence may be observed.

-

Stir the reaction at room temperature for 3-12 hours. Monitor by LC-MS for the disappearance of the starting materials and the appearance of the product mass.

-

Self-Validation Checkpoint: The reaction is complete when the imine intermediate (mass = M_amine + M_carbonyl - 18) is no longer observed by LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ (10 mL).

-

Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography to yield the desired secondary amine.

-

Section 4: Conclusion and Future Outlook

This compound is more than just another primary amine; it is a strategic building block that offers an immediate entry point into novel, three-dimensional chemical space. Its rigid core, combined with well-defined stereochemical and functional properties, makes it an invaluable tool for medicinal chemists seeking to "escape from flatland".[5] The robust and reliable protocols detailed herein for amide coupling and reductive amination provide a solid foundation for researchers to begin exploring the vast potential of this scaffold. By leveraging this building block, scientists can systematically investigate structure-activity relationships in 3D, ultimately accelerating the discovery of next-generation therapeutics with improved efficacy and drug-like properties.

References

-

Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System Source: MDPI URL: [Link]

-

Title: Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles Source: PMC - PubMed Central URL: [Link]

-

Title: 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade Source: PMC - PubMed Central URL: [Link]

-

Title: 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry Source: Encyclopedia.pub URL: [Link]

- Title: Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives Source: Google Patents URL

-

Title: Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade Source: ResearchGate URL: [Link]

-

Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System Source: ResearchGate URL: [Link]

-

Title: New Amine and Aromatic Substituted Analogues of Phencyclidine: Synthesis and Determination of Acute and Chronic Pain Activities Source: PubMed URL: [Link]

-

Title: Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed URL: [Link]

-

Title: Amine building blocks for library synthesis. Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors Source: PubMed URL: [Link]

-

Title: Generation and stereoselective transformations of 3-phenylcyclopropene Source: ResearchGate URL: [Link]

-

Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: PMC - NIH URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL: [Link]

-

Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au - ACS Publications URL: [Link]

-

Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central URL: [Link]

-

Title: Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery Source: University of York Digital Library URL: [Link]

-

Title: Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. Source: ResearchGate URL: [Link]

-

Title: An Optimized Synthetic Route for the Preparation of the Versatile Chiral Building Block 1,4-Di-O-benzylthreitol. Source: ResearchGate URL: [Link]

-

Title: Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery Source: MDPI URL: [Link]

-

Title: Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry Source: University of Leeds URL: [Link]

-

Title: Drug Modifications to Improve Stability Source: Chemistry LibreTexts URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC - PubMed Central URL: [Link]

-

Title: Cannabimimetic activity from CP-47497, a derivative of 3-phenylcyclohexanol Source: PubMed URL: [Link]

-

Title: Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Protocols for the Derivatization of 3-Phenylcyclobutan-1-amine

Topic: Synthetic protocols for the derivatization of 3-Phenylcyclobutan-1-amine Content Type: Application Note & Protocol Guide

A Guide to Conformational Control and Chemical Space Expansion

Abstract & Strategic Significance

This compound (3-PCBA) represents a high-value pharmacophore in modern medicinal chemistry. Unlike flexible alkyl chains or planar aromatic systems, the cyclobutane core offers a unique "puckered" geometry (butterfly conformation) that positions the phenyl and amine substituents in precise vectors. This scaffold serves as a restricted bioisostere for piperidines and cyclohexylamines, often improving metabolic stability and selectivity by limiting off-target conformational adaptation.

This application note provides validated protocols for the derivatization of 3-PCBA. Critical attention is paid to the stereochemical integrity of the cis and trans isomers, as their biological activities often diverge significantly.

Structural Considerations & Stereochemistry

Before initiating synthesis, researchers must characterize their starting material. 3-PCBA exists as two geometric isomers:

-

Cis-isomer: The amine and phenyl groups are on the same face of the puckered ring. This isomer often displays higher polarity due to aligned dipole moments.

-

Trans-isomer: The substituents are on opposite faces. This is generally the thermodynamically preferred isomer in substituted cyclobutanes due to minimized steric repulsion, though the energy barrier to inversion is high.

Critical Handling Note: The free base of this compound is moderately volatile and sensitive to atmospheric CO₂ (carbamate formation). Store as the HCl or TFA salt until use.

Experimental Workflows (Graphviz Visualization)

The following decision tree outlines the optimal synthetic pathways based on the desired final pharmacophore.

Figure 1: Strategic decision tree for the functionalization of this compound based on medicinal chemistry objectives.

Detailed Synthetic Protocols

Protocol A: Amide Coupling via HATU Activation

Rationale: The cyclobutane ring exerts steric pressure. Standard EDC couplings can be sluggish. HATU is selected for its rapid kinetics and high conversion rates, minimizing the risk of side reactions.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound HCl (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried scintillation vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol, 456 mg). Stir at room temperature (RT) for 5 minutes. Observation: Solution typically turns slightly yellow.

-

Amine Addition: Add this compound HCl (1.1 mmol) to the reaction vessel.

-

Base Addition: Dropwise add DIPEA (3.0 mmol, 522 µL). Caution: Exothermic reaction. Ensure efficient stirring.

-

Reaction: Seal the vial and stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Work-up: Dilute with EtOAc (30 mL). Wash sequentially with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield | Steric hindrance of the acid | Switch to PyBOP or increase temperature to 40°C. |

| Epimerization | Over-basic conditions | Reduce DIPEA to 2.0 equiv; use Collidine as a milder base. |

| Incomplete Conversion | Amine salt not free-based | Ensure DIPEA quality; verify pH > 8 during reaction. |

Protocol B: Reductive Amination (Mono-Alkylation)

Rationale: Preserving the basic nitrogen is crucial for solubility and hERG avoidance in some series. Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent to prevent over-alkylation.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)

-

This compound Free Base (1.0 equiv) (Note: If using HCl salt, add 1 equiv TEA)

-

NaBH(OAc)₃ (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

-

Imine Formation: Dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in DCE (5 mL). Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.[2] Note: Pre-formation of the imine is critical for sterically encumbered ketones.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion. Allow to warm to RT and stir overnight (12–16 h).

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3 x 10 mL).

-

Purification: The secondary amine product is often basic. Purify via SCX-2 cartridge (catch-and-release) or silica chromatography with 1-5% MeOH/DCM (plus 1% NH₄OH).

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized derivatives, specific analytical markers must be checked.

NMR Characterization of Isomers

Distinguishing cis vs trans isomers on the cyclobutane ring is non-trivial but achievable via ¹H NMR.

-

Cis-isomer: The methine protons (H-1 and H-3) are often deshielded relative to the trans isomer due to the proximity of the anisotropic cones of the phenyl and amide groups.

-

Coupling Constants: While vicinal coupling (

) can be ambiguous in puckered rings, NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive.-

Positive NOE between H-1 and H-3 indicates the Cis configuration (pseudo-diaxial or close spatial proximity).

-

Absence of NOE typically supports the Trans configuration.

-

LCMS Purity Check

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Observation: The cis and trans isomers often have distinct retention times. The trans-isomer, being generally more lipophilic and planar, often elutes later than the cis-isomer in reverse-phase conditions, though this is substituent-dependent.

References

-

Chernykh, A. V., et al. (2015).[3] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry.[3]

- Context: foundational work on the synthesis and properties of 3-substituted cyclobutylamines, establishing pKa and lipophilicity trends relevant to the phenyl analog.

-

Kiesewetter, D. O., et al. (2012). "Radiolabeled Sigma Receptor Ligands." Journal of Medicinal Chemistry.

- Context: Demonstrates the utility of phenylcyclobutane amines in CNS-active drug design and receptor binding.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][4][5] Tetrahedron.

- Context: Authoritative review supporting the selection of H

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

- Context: The standard protocol adapted here for the reductive amin

Sources

Application Note: High-Fidelity Handling and Derivatization of 3-Phenylcyclobutan-1-amine

[1][2]

Abstract & Strategic Significance

3-Phenylcyclobutan-1-amine is a high-value pharmacophore in medicinal chemistry, offering a conformationally restricted alternative to flexible linear alkyl linkers (e.g., ethyl or propyl chains).[1] The cyclobutane ring introduces defined vectors for substituents, potentially improving potency and metabolic stability by reducing the entropic penalty of binding and blocking metabolic hot spots.

However, the inherent ring strain (~26 kcal/mol) and the existence of cis/trans stereoisomers present specific challenges in synthesis, handling, and characterization. This guide provides validated protocols to utilize this scaffold effectively while maintaining stereochemical integrity and maximizing yield.

Critical Safety & Handling Profile

Before initiating experimentation, researchers must account for the physicochemical properties of the free base versus the salt forms.

Physical Properties & Storage

| Property | Specification | Operational Note |

| CAS (Free Base) | 90874-41-2 | Volatile oil; susceptible to carbamate formation with atmospheric CO₂.[1] |

| CAS (HCl Salt) | 90874-40-1 | White solid; hygroscopic.[1] Preferred form for long-term storage.[1] |

| Boiling Point | ~239°C (Predicted) | High enough for standard reactions, but co-evaporation with solvents is possible. |

| Basicity (pKa) | ~9.5 (Est.) | Strong nucleophile; requires buffering in biological assays.[1] |

| Ring Strain | ~26.4 kcal/mol | Caution: Avoid strong Lewis acids at high temperatures (>100°C) to prevent ring-opening rearrangements.[1] |

Handling Directive

-

Storage: Store the HCl salt at 4°C under argon. The free base should be used immediately after generation or stored as a solution in anhydrous DCM at -20°C.[1]

-

Workup: When extracting the free base from aqueous media, the amine can partition into the aqueous phase if the pH is not sufficiently high (>12). Saturate the aqueous phase with NaCl to improve organic extraction efficiency.

Synthesis & Sourcing Strategy

While often purchased, in-house synthesis is frequently required to access specific isotopologues or to control stereochemistry.[1] The most robust route utilizes the Curtius Rearrangement starting from 3-phenylcyclobutanecarboxylic acid.

Validated Synthetic Route (Curtius)

This route is preferred over nucleophilic substitution on cyclobutanes due to the difficulty of SN2 reactions on strained rings (I-strain).

-

Activation: 3-phenylcyclobutanecarboxylic acid is treated with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in Toluene.[1]

-

Rearrangement: Heating to 80°C generates the isocyanate intermediate via loss of N₂.

-

Hydrolysis: Acidic hydrolysis (HCl/dioxane) yields the amine hydrochloride.[1]

Stereochemical Note: The Curtius rearrangement proceeds with retention of configuration . Therefore, the stereochemistry of the starting acid (cis or trans) dictates the stereochemistry of the resulting amine.

Experimental Protocols

Protocol A: Amide Coupling (General Derivatization)

Objective: Efficient coupling to carboxylic acids without racemization or ring degradation.

Reagents:

-

This compound (1.0 equiv)[1]

-

Carboxylic Acid Partner (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DCM

Procedure:

-

Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Stir for 5 minutes to activate the acid (formation of the OAt ester).

-

Amine Addition: Add DIPEA, followed immediately by this compound.

-

Note: If starting from the HCl salt of the amine, add an extra 1.0 equiv of DIPEA to ensure neutralization.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.[1]

-

Checkpoint: The cyclobutane ring is stable to HATU conditions. If low conversion is observed, check for "poisoning" by residual water.[1]

-

-

Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (For Secondary Amines)

Objective: Alkylation of the amine with aldehydes/ketones.

Critical Insight: Avoid using NaCNBH₃ in highly acidic media, as protonation of the cyclobutane ring can theoretically induce ring-opening or rearrangement in the presence of phenyl stabilization. Use Sodium Triacetoxyborohydride (STAB) for a milder, selective reduction.

Procedure:

-

Imine Formation: Combine this compound (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.[1]

-

Drying (Optional but Recommended): Add activated 4Å molecular sieves to drive imine formation. Stir for 1 hour at RT.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Catalysis: If the reaction is sluggish, add 1 drop of Acetic Acid.

-

-

Quench: After 16 hours, quench with sat. NaHCO₃.

-

Extraction: Extract with DCM. (Do not use acidic workup, as the product is a base).

Stereochemical Analysis & Separation

The this compound scaffold exists as two diastereomers:

-

Cis: Phenyl and Amine groups on the same face.

-

Trans: Phenyl and Amine groups on opposite faces.[1]

Analytical Differentiation (NOE NMR)

Standard 1D 1H NMR is often insufficient to distinguish isomers due to overlapping multiplets.[1] 1D NOE (Nuclear Overhauser Effect) is the gold standard.

-

Experiment: Irradiate the methine proton at C1 (attached to -NH₂).

-

Observation:

Separation Workflow

If the synthesis yields a mixture (e.g., from a non-stereoselective ketone reduction), separation is best achieved at the Boc-protected stage rather than the free amine.

-

Protect: Convert mixture to N-Boc-3-phenylcyclobutan-1-amine.

-

Chromatography: The isomers typically have distinct Rf values on Silica gel (Eluent: Hexane/EtOAc).[1] The cis isomer is often more polar due to the dipole alignment, but this must be experimentally verified.

-

Deprotect: Treat the separated Boc-isomer with 4M HCl/Dioxane to recover the pure amine salt.

Visual Workflows

Diagram 1: Synthesis & Derivatization Logic

Caption: Workflow for the generation of this compound via Curtius rearrangement and subsequent derivatization pathways.

Diagram 2: Isomer Separation Decision Tree

Caption: Recommended strategy for separating cis/trans isomers involving temporary carbamate protection to maximize chromatographic resolution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142963, 3-Phenylcyclobutanone (Precursor). Link[1]

-

Kiesewetter, D. O., et al. (2010).[1] "Radiolabeled isoxazole and triazole derivatives as potential PET ligands." Bioorganic & Medicinal Chemistry Letters, 20(12), 3693-3697.[1] (Demonstrates Curtius route on cyclobutanes).

-

Miyashita, A., et al. (2024).[1][2] "Cyclobutane-containing scaffolds in bioactive small molecules." Chemical Science. (Review of cyclobutane stability and applications in drug discovery).

-

Enamine Store. 3-methyl-3-phenylcyclobutan-1-amine hydrochloride MSDS. Link

Application Note: 3-Phenylcyclobutan-1-amine Scaffolds in Monoamine Reuptake Inhibitor (MRI) Synthesis

Executive Summary & Pharmacological Rationale

The development of next-generation Monoamine Reuptake Inhibitors (MRIs) has shifted from flexible linear scaffolds (e.g., fluoxetine, amphetamines) to conformationally restricted analogs. 3-Phenylcyclobutan-1-amine represents a critical "molecular ruler" in this domain. By locking the ethylamine side chain of the phenethylamine pharmacophore into a rigid cyclobutane ring, researchers can precisely probe the spatial requirements of the Monoamine Transporters (MATs): SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine).

Why This Scaffold?

-

Conformational Restriction: Unlike the flexible ethyl chain in phenethylamine, the cyclobutane ring fixes the distance and angle between the aromatic centroid and the basic nitrogen.

-

Isomeric Precision: The scaffold exists as distinct cis and trans diastereomers. The trans isomer typically mimics the extended conformation (preferred by NET/DAT), while the cis isomer can mimic folded conformations.

-

Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative deamination by MAO (Monoamine Oxidase) compared to flexible alkyl chains, potentially improving half-life.

Structural Biology & Pharmacophore Mapping

To design effective MRIs using this scaffold, one must understand the spatial constraints.

The "Folded" vs. "Extended" Mimicry

The biological activity of phenethylamines depends heavily on their binding conformation.

-

Trans-3-phenylcyclobutan-1-amine: Mimics the anti-periplanar (extended) conformation of phenethylamine.

-

Cis-3-phenylcyclobutan-1-amine: Mimics the gauche (folded) conformation.

Diagram: Pharmacophore Logic

The following diagram illustrates how the cyclobutane scaffold restricts the pharmacophore compared to dopamine.

Figure 1: Pharmacophore mapping showing how cyclobutane isomers selectively target monoamine transporters by mimicking specific rotamers of dopamine.

Chemical Synthesis Protocol

This protocol details the synthesis of the core scaffold, This compound , starting from styrene. This route is preferred for its ability to generate the cyclobutane ring efficiently via [2+2] cycloaddition.

Phase A: Construction of the Cyclobutane Core

Reaction: [2+2] Cycloaddition of Dichloroketene and Styrene.

-

Reagents: Styrene, Trichloroacetyl chloride, Zinc-Copper couple (Zn-Cu), Dimethoxyethane (DME), Diethyl ether.

-

Mechanism: In situ generation of dichloroketene followed by regioselective cycloaddition.

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Activation: Add Zn-Cu couple (1.5 eq) to anhydrous DME (150 mL) under nitrogen.

-

Addition: Add Styrene (1.0 eq) to the flask.

-

Ketene Generation: Dropwise add a solution of Trichloroacetyl chloride (1.2 eq) in DME over 1 hour. Maintain gentle reflux. Caution: Exothermic.

-

Workup: After 4 hours, cool to RT. Filter off zinc salts through Celite. Wash filtrate with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

-

Product: 2,2-Dichloro-3-phenylcyclobutanone (Yellow oil).

Phase B: Dechlorination